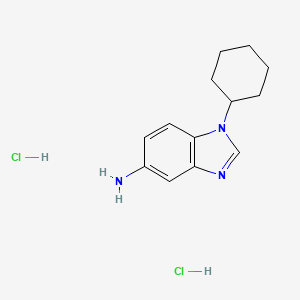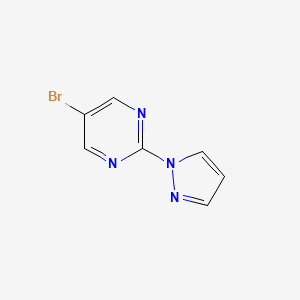
5-Bromo-2-pyrazol-1-yl-pyrimidine
Overview
Description
5-Bromo-2-pyrazol-1-yl-pyrimidine is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
5-Bromo-2-pyrazol-1-yl-pyrimidine has been explored in the synthesis of various compounds with potential pharmacological activities. A study outlined the preparation of dihydropyrazolines carrying the pyrimidine moiety, which were screened for antioxidant, anti-inflammatory, and analgesic activities, showing potent biological activities in some cases compared to standard drugs (Adhikari et al., 2012).
Antitumor Applications
Further research into the pyrazolo[3,4-d]pyrimidine derivatives, derived from the structural framework of this compound, highlights their critical role in developing antitumor agents. These compounds are known for their structural diversity and kinase inhibitory activity, contributing to the development of small molecule drugs targeting various kinases associated with tumor growth (Zhang et al., 2023).
Material Science and Photophysical Properties
The pyrazolo[1,5-a]pyrimidine derivatives, related to this compound, have recently gained attention in material science due to their significant photophysical properties. These properties offer a potential avenue for new drug designs and applications in light-emitting materials and other technological applications (Arias-Gómez et al., 2021).
Drug Delivery Systems
In addressing the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines, a class of compounds that includes this compound, research has been directed towards improving their pharmacokinetic properties through nanosystems like albumin nanoparticles and liposomes. These advancements aim to enhance the solubility profile and, consequently, the bioavailability of these compounds, potentially overcoming barriers to their clinical application as anticancer agents (Vignaroli et al., 2016).
Heterocyclic Chemistry and Drug Discovery
This compound plays a pivotal role in the synthesis of heterocyclic compounds, which are crucial in drug discovery and development. Its incorporation into various heterocyclic frameworks has led to the development of molecules with promising antitumor, antimicrobial, and immunomodulatory activities. This versatility underscores the compound's importance in medicinal chemistry, offering a basis for the design of new therapeutic agents with enhanced efficacy and safety profiles (Naglah et al., 2020).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 5-bromo-2-pyrazol-1-yl-pyrimidine, are known for their diverse pharmacological effects .
Mode of Action
It is suggested that the compound may form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Pyrazole-bearing compounds are known to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
Given the reported antileishmanial and antimalarial activities of pyrazole-bearing compounds , it can be inferred that the compound may have similar effects.
Properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBZYQWGCLJVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672018 | |
| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883230-94-2 | |
| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)
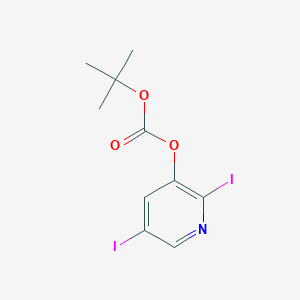
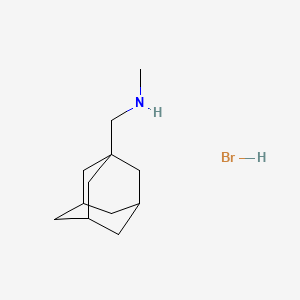
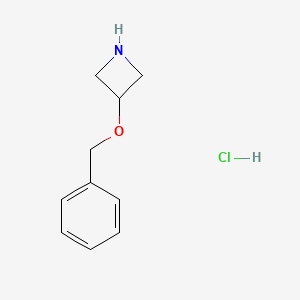
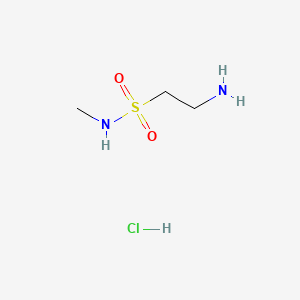


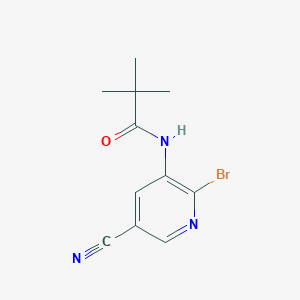
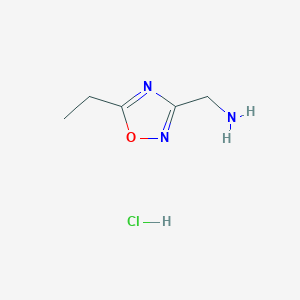
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
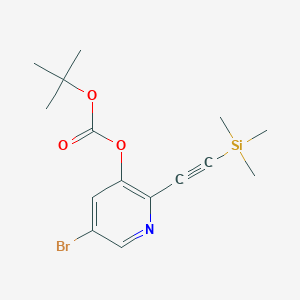
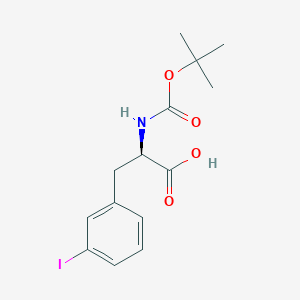
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)
